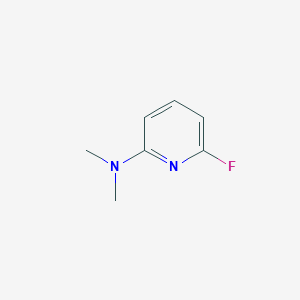
(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid
Vue d'ensemble
Description
“(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” is a chemical compound with the molecular formula C7H13NO3 . It is used in various fields such as life sciences, organic synthesis, and environmental measurements .
Synthesis Analysis
The synthesis of “(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” could potentially involve the use of pyrrolidine, a versatile scaffold for creating biologically active compounds . Additionally, new platforms have been developed for the synthesis, analysis, and testing of new compounds, which could be applicable to this compound .
Molecular Structure Analysis
The molecular structure of “(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” can be analyzed using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .
Chemical Reactions Analysis
The chemical reactions involving “(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” could be analyzed using machine learning (ML)-based models, which have been developed to classify enzymatic reactions . Additionally, the process of synthesizing new photo-toxic compounds with the ideal set of properties for anticancer agents can be a difficult process .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” can be analyzed using various techniques. For instance, nanoparticles have exploded in interest due to their novel or enhanced physical and chemical properties compared to bulk material .
Applications De Recherche Scientifique
Synthesis of N-(pyridin-2-yl)amides
N-(pyridin-2-yl)amides: have garnered significant attention due to their varied medicinal applications. The compound can serve as a precursor in the synthesis of these amides. These amides are integral in organic compounds, polymers, natural products, and pharmaceuticals. They are synthesized via C–C bond cleavage promoted by iodine and tertiary-butyl hydroperoxide (TBHP) under mild, metal-free conditions .
Development of 3-bromoimidazo[1,2-a]pyridines
The compound can also be used to create 3-bromoimidazo[1,2-a]pyridines , which are obtained through one-pot tandem cyclization/bromination. These structures are important due to their versatile biological properties and potential pharmaceutical applications. The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed for the reaction .
Therapeutic Potential in Antihypertensive Medications
In the field of cardiovascular research, derivatives of the compound have been synthesized and evaluated for their antihypertensive potential. These derivatives have shown promising results in lowering blood pressure in animal models, indicating a potential application in the development of new antihypertensive drugs .
Role in Heterocyclic Chemistry
As a heterocyclic compound, “(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” plays a crucial role in the synthesis of imidazole-containing compounds. Imidazole derivatives exhibit a broad range of biological activities, including antibacterial, antifungal, and antiviral properties. This makes the compound a valuable synthon in drug development .
Synthesis of Bioactive Molecules
The compound is a key intermediate in the synthesis of bioactive molecules that contain imidazole rings. These molecules are part of commercially available drugs with various therapeutic applications, such as anti-inflammatory, antitumor, and antidiabetic effects .
Propriétés
IUPAC Name |
2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-5-6-1-2-8(3-6)4-7(10)11/h6,9H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHFBEHMAAMNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one](/img/structure/B1443421.png)
![1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443422.png)




![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)
